Ivermectin
Overview
Description
Synthesis Analysis
Ivermectin is synthesized through a process of chemical hydrogenation of avermectins, a group of compounds also produced by Streptomyces avermitilis. These avermectins are broad-spectrum antiparasitic agents, and their hydrogenation leads to the production of ivermectin. Advances in biotechnology have enabled the production of ivermectin by fermentation using genetically modified strains of S. avermitilis, which is a more direct and potentially cost-effective method than chemical synthesis (Gaisser et al., 2003); (Zhang et al., 2006).
Molecular Structure Analysis
Ivermectin's molecular structure is characterized by a macrocyclic lactone ring. It is a mixture of two chemically modified derivatives of avermectin, known as 22,23-dihydroavermectin B1a and B1b. This structural modification, specifically the hydrogenation of the C22-C23 double bond in avermectins, is critical for its antiparasitic activity. The molecule's complexity and its potent activity against parasites are attributed to this unique structure.
Chemical Reactions and Properties
The chemical properties of ivermectin allow it to bind selectively to glutamate-gated chloride channels in invertebrate muscle and nerve cells, causing increased permeability to chloride ions, hyperpolarization of the nerve, and ultimately paralysis and death of the parasite. This specificity highlights the importance of ivermectin's chemical structure in its mode of action. The drug also has other targets, such as P2X4 purinoceptors and certain gamma-aminobutyric acid (GABA) receptors, although these actions are more relevant to its effects in mammals and are not the primary mechanism of antiparasitic activity.
Physical Properties Analysis
Ivermectin is a semi-synthetic compound with a high molecular weight and low solubility in water, which influences its formulation and administration routes. It is typically administered orally, topically, or by injection in various formulations designed to enhance its absorption and distribution to reach parasitic targets effectively.
Chemical Properties Analysis
The chemical stability of ivermectin, combined with its lipophilicity, allows for effective distribution within the host organism to reach ectoparasites and endoparasites alike. Its broad spectrum of activity is attributed to its ability to interact with multiple types of ion channels in parasites, a property that stems from its complex chemical structure.
Scientific Research Applications
Antiviral Research : Ivermectin is known to inhibit the replication of SARS-CoV-2 in vitro, suggesting potential benefits in humans that warrant further investigation (Caly et al., 2020).
Treatment of Parasites : It has revolutionized the treatment of nematode and arthropod parasites in animals and is used for controlling filariases in humans (Geary, 2005). Originally developed for veterinary science, it's now applied in human medicine for parasite control (Campbell, 2012).
Anticancer Potential : Ivermectin may serve as an anticancer drug, inhibiting tumor cell proliferation and promoting programmed cell death (Tang et al., 2020). It induces PAK1-mediated cytostatic autophagy, caspase-dependent apoptosis, and immunogenic cell death in cancer cells (Liu et al., 2020).
Environmental Impact : While effective in controlling parasites in livestock, ivermectin can have lethal and sublethal effects on dung beetles when released into the environment (Rodríguez-Vivas et al., 2021).
Broad Medical Applications : Recognized for its antibacterial, antiviral, and anti-cancer properties, ivermectin contributes significantly to global public health (Crump, 2017).
Expanded Role in Parasitic Infections : Its role has expanded in treating multiple parasitic infections, including scabies, pediculosis, soil-transmitted helminths, gnathostomiasis, and myiasis (Fox, 2006).
Cutaneous Applications : Developed for cutaneous use against parasites, it is available in a 0.5% concentration for skin application (Emelyanova & Shumakovich, 2020).
Veterinary and Human Medicine : Ivermectin is a critical drug in both veterinary and human medicine for controlling parasitic infections, but resistance is an issue, and its mode of action is not fully understood (Laing et al., 2017).
Malaria Transmission Reduction : It shows potential in reducing malaria transmission by killing mosquitoes and inhibiting the replication of various viruses (Chaccour et al., 2020).
Mechanism of Action : Ivermectin acts by activating glutamate-gated Cl channels and targeting several ligand-gated ion channels and receptors, which helps in killing parasites (Chen & Kubo, 2017).
Safety And Hazards
Ivermectin is generally safe for its approved uses, but it can interact with other medications like blood-thinners . Overdose can cause nausea, vomiting, diarrhea, hypotension (low blood pressure), allergic reactions (itching and hives), dizziness, ataxia (problems with balance), seizures, coma, and even death . Misuse and overdose of ivermectin are increasing, and in some cases, people have taken veterinary products intended for use in large animals such as horses, sheep, and cattle .
properties
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSNMRSAGSSBNP-XPNPUAGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023181 | |
Record name | Ivermectin B1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
875.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ivermectin B1a | |
CAS RN |
71827-03-7, 70288-86-7, 70161-11-4 | |
Record name | Ivermectin B1a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71827-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ivermectin B1a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071827037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ivermectin B1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ivermectin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IVERMECTIN B1A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y2202OUW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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